

# SGC-CBP30: A Technical Guide to its Function in Gene Transcription

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **SGC-CBP30**, a potent and selective chemical probe for the bromodomains of the transcriptional coactivators CREB-binding protein (CREBBP or CBP) and E1A binding protein p300 (EP300). It details the mechanism of action, impact on critical signaling pathways, quantitative data, and key experimental protocols relevant to its application in research and drug development.

## **Core Function and Mechanism of Action**

**SGC-CBP30** is a small-molecule inhibitor that selectively targets the bromodomains of CBP and p300.[1] These two proteins are highly homologous and function as critical transcriptional co-activators that regulate gene expression through their intrinsic histone acetyltransferase (HAT) activity and by recruiting other regulatory proteins to chromatin.[2][3][4]

The core function of **SGC-CBP30** in gene transcription is to disrupt the "reading" of acetylated histones by CBP/p300. The mechanism proceeds as follows:

- Bromodomain Function: The bromodomain is a protein module that recognizes and binds to acetylated lysine residues, particularly on histone tails.[1] This interaction is crucial for anchoring CBP/p300 to specific sites on chromatin that are marked for active transcription.
- Competitive Inhibition: SGC-CBP30 acts as an acetyl-lysine competitive inhibitor.[5][6] It
   binds to the acetyl-lysine recognition pocket within the CBP/p300 bromodomain, physically







preventing it from engaging with acetylated histones.[1]

- Disruption of Recruitment: By blocking this interaction, **SGC-CBP30** prevents the recruitment and stabilization of the CBP/p300 co-activator complex at enhancers and promoters of target genes.[1]
- Transcriptional Repression: The absence of CBP/p300 at these regulatory regions leads to a
  reduction in local histone acetylation (e.g., H3K27ac), a hallmark of active enhancers.[2] This
  results in a more condensed chromatin structure and subsequent downregulation of gene
  transcription.

This targeted inhibition allows for the precise dissection of gene regulatory networks that are dependent on CBP/p300 bromodomain function, distinct from their other functional domains.







Click to download full resolution via product page

Caption: Mechanism of SGC-CBP30 Action.





# Quantitative Data: Potency, Selectivity, and Cellular **Activity**

SGC-CBP30 is characterized by its high potency for CBP/p300 and significant selectivity against other bromodomain families, particularly the Bromodomain and Extra-Terminal domain (BET) family (e.g., BRD4).

Table 1: Biochemical Potency and Binding Affinity

| Target       | Assay Method     | Value | Reference |  |
|--------------|------------------|-------|-----------|--|
| CREBBP (CBP) | IC50 (Cell-free) | 21 nM | [7]       |  |
|              | Kd (ITC)         | 21 nM | [4][8][9] |  |
|              | Kd (BLI)         | 41 nM | [4]       |  |
| EP300 (p300) | IC50 (Cell-free) | 38 nM | [2][7]    |  |

| Kd (ITC) | 32-38 nM |[4][8][10] |

Table 2: Bromodomain Selectivity

| Target  | Selectivity vs. CBP | Reference     |
|---------|---------------------|---------------|
| BRD4(1) | 40-fold             | [7][8][9][10] |

| BRD4(2) | 250-fold |[7][8] |

Table 3: Cellular Activity and Efficacy



| Cell Line           | Assay Type             | Endpoint                       | Value (IC50 /<br>EC50)       | Reference |
|---------------------|------------------------|--------------------------------|------------------------------|-----------|
| HEK293              | BRET Assay             | Inhibition of CBP-H3.3 binding | 2.8 µM                       | [7]       |
| RKO                 | Luciferase<br>Reporter | Inhibition of p53 activity     | 1.5 μΜ                       | [7][11]   |
| AMO1                | QuantiGene Plex        | Reduction in MYC expression    | 2.7 μΜ                       | [7]       |
| Multiple<br>Myeloma | Growth Inhibition      | GI50                           | < 3 μM in<br>sensitive lines | [12]      |

| LP-1 (Myeloma) | Growth Inhibition | GI50 |  $\sim$ 1  $\mu$ M |[12] |

## Impact on Key Signaling Pathways

By modulating CBP/p300 function, **SGC-CBP30** affects multiple signaling pathways critical in cancer and immunology.

In multiple myeloma, the transcription factor IRF4 is a master regulator that drives the expression of key oncogenes, including MYC. **SGC-CBP30** treatment leads to the downregulation of the IRF4 transcriptional network, which is distinct from the effects of BET inhibitors.[12] This disruption of the IRF4/MYC axis contributes to cell cycle arrest and apoptosis in sensitive myeloma cell lines.[12]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. abt-869.com [abt-869.com]
- 2. stemcell.com [stemcell.com]

## Foundational & Exploratory





- 3. bpsbioscience.com [bpsbioscience.com]
- 4. SGC-CBP30 | Structural Genomics Consortium [thesgc.org]
- 5. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming -PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. selleckchem.com [selleckchem.com]
- 8. SGC-CBP30 | Bromodomains | Tocris Bioscience [tocris.com]
- 9. Chemical probes and inhibitors of bromodomains outside the BET family -MedChemComm (RSC Publishing) DOI:10.1039/C6MD00373G [pubs.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SGC-CBP30: A Technical Guide to its Function in Gene Transcription]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612240#what-is-the-function-of-sgc-cbp30-in-genetranscription]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com